molecular formula C27H35N3O4 B11624658 1-[2-(dimethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

1-[2-(dimethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11624658
M. Wt: 465.6 g/mol
InChI Key: ZYUPBGOHCATIIR-WJTDDFOZSA-N
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Description

1-[2-(DIMETHYLAMINO)ETHYL]-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes multiple functional groups such as dimethylamino, hydroxy, and propoxybenzoyl groups

Properties

Molecular Formula

C27H35N3O4

Molecular Weight

465.6 g/mol

IUPAC Name

(4E)-1-[2-(dimethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-4-[hydroxy-(3-methyl-4-propoxyphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C27H35N3O4/c1-7-16-34-22-13-10-20(17-18(22)2)25(31)23-24(19-8-11-21(12-9-19)29(5)6)30(15-14-28(3)4)27(33)26(23)32/h8-13,17,24,31H,7,14-16H2,1-6H3/b25-23+

InChI Key

ZYUPBGOHCATIIR-WJTDDFOZSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)N(C)C)/O)C

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)N(C)C)O)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-[2-(DIMETHYLAMINO)ETHYL]-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves several steps, including the formation of the pyrrolidine ring and the introduction of the various substituents. The synthetic route typically starts with the preparation of the pyrrolidine core, followed by the sequential addition of the dimethylamino, hydroxy, and propoxybenzoyl groups under controlled reaction conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents .

Chemical Reactions Analysis

1-[2-(DIMETHYLAMINO)ETHYL]-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(DIMETHYLAMINO)ETHYL]-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The dimethylamino groups can interact with receptors or enzymes, modulating their activity. The hydroxy and propoxybenzoyl groups may also play a role in its biological activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Compared to other similar compounds, 1-[2-(DIMETHYLAMINO)ETHYL]-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical reactivity and biological activity.

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